5-(5-Bromo-2-hydroxy-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

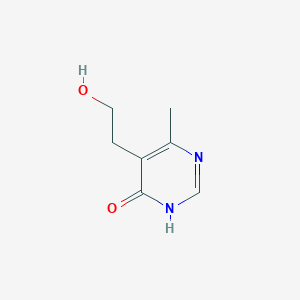

5-(5-Brom-2-hydroxy-benzyliden)-2-thioxo-dihydro-pyrimidin-4,6-dion ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung weist eine bromierte Hydroxybenzyliden-Gruppe auf, die an einen Thioxo-dihydro-pyrimidin-dion-Kern gebunden ist, was sie zu einem interessanten Forschungsobjekt in der synthetischen Chemie und Pharmakologie macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(5-Brom-2-hydroxy-benzyliden)-2-thioxo-dihydro-pyrimidin-4,6-dion erfolgt typischerweise durch die Kondensation von 5-Brom-2-hydroxybenzaldehyd mit Thiobarbitursäure unter sauren Bedingungen. Die Reaktion wird in der Regel in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, wobei eine katalytische Menge Säure wie Salzsäure oder Schwefelsäure hinzugefügt wird, um die Kondensationsreaktion zu erleichtern.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung von Ausbeute und Reinheit umfassen, wobei industrielle Lösungsmittel und Reagenzien verwendet werden und kontinuierliche Fließreaktoren zur Steigerung der Effizienz und Sicherheit eingesetzt werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(5-Brom-2-hydroxy-benzyliden)-2-thioxo-dihydro-pyrimidin-4,6-dion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonylgruppe oxidiert werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu ihrem entsprechenden Alkohol reduziert werden.

Substitution: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in wässrigem Medium.

Reduktion: Natriumborhydrid in Ethanol.

Substitution: Ammoniak oder primäre Amine in Ethanol oder Methanol.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 5-(5-Brom-2-oxo-benzyliden)-2-thioxo-dihydro-pyrimidin-4,6-dion.

Reduktion: Bildung von 5-(5-Brom-2-hydroxybenzyl)-2-thioxo-dihydro-pyrimidin-4,6-dion.

Substitution: Bildung von 5-(5-Amino-2-hydroxybenzyliden)-2-thioxo-dihydro-pyrimidin-4,6-dion.

Wissenschaftliche Forschungsanwendungen

5-(5-Brom-2-hydroxy-benzyliden)-2-thioxo-dihydro-pyrimidin-4,6-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und antikanzerogene Eigenschaften.

Medizin: Aufgrund seiner einzigartigen chemischen Struktur wird es als potenzielles Therapeutikum untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 5-(5-Brom-2-hydroxy-benzyliden)-2-thioxo-dihydro-pyrimidin-4,6-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die bromierte Hydroxybenzyliden-Gruppe der Verbindung kann Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen mit Zielproteinen eingehen und möglicherweise deren Aktivität hemmen. Der Thioxo-dihydro-pyrimidin-dion-Kern kann auch zu seiner Bindungsaffinität und Spezifität beitragen.

Wissenschaftliche Forschungsanwendungen

5-(5-Bromo-2-hydroxy-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(5-Bromo-2-hydroxy-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s brominated hydroxybenzylidene group can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity. The thioxo-dihydro-pyrimidine-dione core may also contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Brom-2-hydroxybenzaldehyd: Ein Vorläufer bei der Synthese der Zielverbindung.

Thiobarbitursäure: Ein weiterer Vorläufer, der bei der Synthese verwendet wird.

5-(5-Brom-2-hydroxybenzyliden)-2-thioxo-thiazolidin-4-on: Eine strukturell ähnliche Verbindung mit einem Thiazolidinon-Kern anstelle eines Pyrimidindion-Kerns.

Einzigartigkeit

5-(5-Brom-2-hydroxy-benzyliden)-2-thioxo-dihydro-pyrimidin-4,6-dion ist aufgrund seiner Kombination aus einer bromierten Hydroxybenzyliden-Gruppe und einem Thioxo-dihydro-pyrimidin-dion-Kern einzigartig. Diese einzigartige Struktur verleiht eine spezifische chemische Reaktivität und potenzielle biologische Aktivität, die sie von anderen ähnlichen Verbindungen unterscheidet.

Eigenschaften

Molekularformel |

C11H7BrN2O3S |

|---|---|

Molekulargewicht |

327.16 g/mol |

IUPAC-Name |

5-[(5-bromo-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C11H7BrN2O3S/c12-6-1-2-8(15)5(3-6)4-7-9(16)13-11(18)14-10(7)17/h1-4,15H,(H2,13,14,16,17,18) |

InChI-Schlüssel |

KQLIOSAXJVDFFV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Br)C=C2C(=O)NC(=S)NC2=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophanate](/img/structure/B11974335.png)

![N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B11974341.png)

![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974345.png)

![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974357.png)

![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11974363.png)

![1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11974371.png)

![3-(biphenyl-4-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11974385.png)

![3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11974390.png)

![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11974398.png)

![(E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B11974403.png)

![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11974420.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11974432.png)